all-cis-14,17,20,23,26,29-Dotriacontahexaenol
Beschreibung
(14Z,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaen-1-ol is a long-chain polyunsaturated fatty alcohol with six cis-configured double bonds positioned at carbons 14, 17, 20, 23, 26, and 27. Its molecular formula is C₃₂H₅₄O, and it is characterized by a hydroxyl group at the terminal carbon (C1). This compound is noted for its biochemical relevance, particularly in studies involving lipid membranes, signaling pathways, and immunomodulation . Its solubility and stability in various solvents, such as DMSO and PEG300, make it suitable for in vitro and in vivo experimental applications, as detailed in solubility profiles and preparation protocols .
Eigenschaften
IUPAC Name |
(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKSRDFTWSGSGI-KUBAVDMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves iterative elongation and desaturation of shorter-chain precursors. A common approach begins with linolenic acid (C18:3), which undergoes enzymatic elongation via fatty acid elongases (ELOVL) to introduce additional carbon units. Subsequent desaturation by Δ6-, Δ5-, and Δ4-desaturases introduces double bonds at specific positions .
For laboratory-scale synthesis, chemical methods often employ Wittig olefination or cross-metathesis reactions to construct the polyunsaturated backbone. For example, a fragment coupling strategy using C14 and C18 alkenyl halides with Grubbs catalyst has been reported to achieve the Z-configured double bonds . Key reaction conditions include:
| Parameter | Typical Range |
|---|---|
| Temperature | 78–83°C (for coupling steps) |
| Catalysts | Grubbs II, Pd/C, or enzymes |
| Solvents | Acetonitrile, dichloromethane |
| Reaction Time | 2–24 hours |
Industrial Production Strategies
Industrial synthesis prioritizes biotechnological approaches due to the inefficiency of multi-step chemical routes. Genetically modified Yarrowia lipolytica strains have been engineered to produce VLCPUFAs via heterologous expression of elongases and desaturases from marine microorganisms . Fed-batch fermentation in 10,000 L bioreactors achieves titers up to 120 g/L, with downstream processing involving:
-
Lipid Extraction : Supercritical CO₂ extraction preserves double bond integrity.
-
Transesterification : Methanolysis converts triglycerides to fatty acid methyl esters (FAMEs).
-
Reduction : Sodium borohydride reduces FAMEs to the corresponding alcohol.
A comparative analysis of microbial hosts reveals Schizochytrium spp. as superior for Δ29 desaturation, achieving 94% positional specificity .
Catalytic Systems and Optimization
Recent patents highlight innovations in phase-transfer catalysis (PTC) for intermediate steps. Tetrabutylammonium bromide (TBAB) facilitates nucleophilic substitution of 6-bromo-1-hexene derivatives with potassium acetate in acetonitrile, achieving 82.4% yield for C6 intermediates . Critical parameters include:
-
Catalyst Loading : 10 mol% TBAB optimal for C–O bond formation.
-
Solvent Effects : Acetonitrile outperforms DMF in minimizing side reactions.
-
Workup : Methyl tert-butyl ether (MTBE) enables efficient phase separation during extraction .
Hydrolysis and Purification
Post-synthetic hydrolysis employs alkaline conditions (15% NaOH in methanol) to cleave ester intermediates. A two-phase system (dichloromethane/water) separates the alcohol product with 99.7% purity after rotary evaporation . Challenges include:
-
Double Bond Isomerization : Minimized by maintaining pH < 8.5 during hydrolysis.
-
Oxidation Prevention : Nitrogen sparging and antioxidant additives (BHT) preserve unsaturation.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic Elongation | 68 | 95 | High |
| Chemical Synthesis | 82 | 99.7 | Moderate |
| Microbial Fermentation | 90 | 97 | Industrial |
Enzymatic routes face limitations in Δ29 desaturation efficiency (≤75% conversion), whereas chemical methods require costly palladium catalysts . Hybrid approaches combining microbial production of C24 intermediates with chemical elongation show promise for commercial-scale manufacturing.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
CAY10631 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Referenzstandard in der Untersuchung von sehr langkettigen Fettsäuren verwendet.
Biologie: Spielt eine Rolle bei der Netzhautentwicklung und ist an die Bindung des Photorezeptors Rhodopsin beteiligt.
Medizin: Für seine potenzielle Rolle bei der Behandlung von Makulaerkrankungen und anderen Netzhauterkrankungen untersucht.
Industrie: Verwendet in der Produktion von spezialisierten Lipiden und Fettsäurederivaten
Wirkmechanismus
Der Wirkmechanismus von CAY10631 beinhaltet seine Rolle bei der Verlängerung von Docosahexaensäure und seiner Einarbeitung in Membranphospholipide. Es bindet an den Photorezeptor Rhodopsin, der für die Netzhautfunktion entscheidend ist. Die molekularen Ziele umfassen Fettsäure-Elongasen und Rhodopsin, und die beteiligten Pfade beziehen sich auf die Netzhautentwicklung und die Gesundheit der Makula.
Wissenschaftliche Forschungsanwendungen
Biological Significance
Role in Cell Membranes:
This compound is part of the family of very long-chain polyunsaturated fatty acids (VLC-PUFAs), which are essential components of cell membranes. They play critical roles in maintaining membrane fluidity and functionality. Research indicates that VLC-PUFAs are particularly abundant in the retina and other specialized tissues where they contribute to cellular signaling processes .
Neuroprotective Properties:
Studies have shown that (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol exhibits neuroprotective effects. It has been investigated for its potential to mitigate neurodegenerative diseases by enhancing neuronal survival and function .
Inflammation Modulation:
The compound has also been studied for its anti-inflammatory properties. It modulates the activity of various inflammatory mediators and may have therapeutic implications in conditions characterized by chronic inflammation .
Pharmaceutical Applications
Drug Development:
Due to its biological activities, (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is being explored as a potential drug candidate for treating various health issues including cardiovascular diseases and metabolic disorders. Its unique structure allows it to interact with specific biological pathways that are crucial for disease management .
Research Tool:
This compound is utilized as a research tool in pharmacological studies to understand the mechanisms of action related to the EP4 receptor and other biological processes. Its isotopically labeled forms are particularly useful for tracing metabolic pathways in vivo .
Material Science Applications
Synthesis of Functional Materials:
In material science, (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is being investigated for its potential use in the development of new materials with specific optical and electronic properties. Its ability to form stable structures makes it an attractive candidate for creating advanced coatings and films .
Nanotechnology:
The compound has applications in nanotechnology where it can be used as a building block for creating nanoscale devices or as a component in nanocarriers for drug delivery systems. Its unique properties allow for enhanced drug solubility and bioavailability .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Neuroprotective Effects of VLC-PUFAs | To evaluate the neuroprotective properties of VLC-PUFAs including (14Z,17Z,... | Demonstrated significant neuronal survival in models of neurodegeneration. |
| VLC-PUFAs in Inflammation | Investigate the role of VLC-PUFAs in modulating inflammatory responses | Showed reduction in pro-inflammatory cytokines in treated models. |
| Synthesis of Functional Materials | Explore the synthesis techniques for VLC-PUFA-based materials | Developed new coatings with enhanced durability and optical properties. |
Wirkmechanismus
The mechanism of action of CAY10631 involves its role in the elongation of docosahexaenoic acid and its incorporation into membrane phospholipids. It binds to the photoreceptor rhodopsin, which is crucial for retinal function. The molecular targets include fatty acid elongases and rhodopsin, and the pathways involved are related to retinal development and macular health .
Vergleich Mit ähnlichen Verbindungen
Structural Similarity and Chemical Classification
Structural Motif Comparison
Compounds with analogous polyunsaturated chains are often grouped based on shared structural motifs. For example:
- Murcko Scaffolds: A method to classify compounds by their core structural frameworks. (14Z,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaen-1-ol shares chemotypes with other long-chain polyunsaturated alcohols, such as docosahexaenol (C22:6) and eicosapentaenol (C20:5), due to its extended hydrocarbon chain and multiple cis-double bonds .
- Tanimoto Coefficient : A metric for structural similarity (0–1 scale). Compounds with ≥0.5 Tanimoto similarity (based on Morgan fingerprints) are considered structurally analogous. This compound likely clusters with other C30+ polyunsaturated alcohols in chemical space networks .
Table 1. Structural Comparison with Similar Compounds
| Compound Name | Chain Length | Double Bonds | Hydroxyl Position | Key Structural Features |
|---|---|---|---|---|
| Dotriacontahexaen-1-ol (C32:6) | 32 carbons | 6 cis | C1 | Terminal -OH, six conjugated Z-bonds |
| Docosahexaenol (C22:6) | 22 carbons | 6 cis | C1 | Shorter chain, similar unsaturation |
| Eicosapentaenol (C20:5) | 20 carbons | 5 cis | C1 | Reduced unsaturation, shorter chain |
Lumping Strategy in Chemical Modeling
Organic compounds with similar structures are often "lumped" into surrogate categories to simplify reaction modeling. For instance, polyunsaturated alcohols with ≥4 double bonds may be grouped due to shared physicochemical behaviors, such as oxidative stability and membrane fluidity modulation .
Bioactivity and Mode of Action Comparison
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles reveals that structurally similar compounds often share modes of action. For example:
- Lipid Signaling : Polyunsaturated alcohols like dotriacontahexaen-1-ol may interact with lipid-binding proteins (e.g., PPAR-γ) similarly to shorter-chain analogs, influencing anti-inflammatory pathways .
- Membrane Dynamics: Its long-chain structure enhances integration into lipid bilayers, akin to docosahexaenol’s role in neuronal membranes .
Table 2. Bioactivity Comparison
| Compound Name | Primary Targets | Bioactivity Profile | Structural Correlates |
|---|---|---|---|
| Dotriacontahexaen-1-ol | Lipid rafts, PPAR-γ | Immunomodulation, membrane stabilization | High unsaturation, long chain |
| Docosahexaenol | Neuronal membranes, COX enzymes | Anti-inflammatory, neuroprotection | Six cis bonds, C22 chain |
| Phytol (C20:0) | Chlorophyll derivatives | Antioxidant, antimicrobial | Branched chain, no unsaturation |
Analytical Techniques for Comparative Analysis
Mass Spectrometry (MS/MS) and Molecular Networking
Molecular networking compares fragmentation patterns (cosine scores) to cluster related compounds. Dotriacontahexaen-1-ol would exhibit high cosine scores (>0.8) with other polyunsaturated alcohols, reflecting shared ion fragments from hydroxyl groups and double-bond cleavage .
Quantitative Structure–Retention Relationship (QSRR)
Retention indices in chromatographic analyses correlate with chain length and unsaturation. For fragrance-like compounds, QSRR models show strong correlations (R² ≈ 0.95) when comparing structurally similar alcohols .
Biologische Aktivität
(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a long-chain polyunsaturated fatty alcohol with significant biological activity. This compound is characterized by its unique structure featuring multiple double bonds and a long carbon chain. Its potential applications span various fields including nutrition, medicine, and biochemistry.
- Molecular Formula : C32H54O
- Molecular Weight : 454.77 g/mol
- CAS Number : 2649103-52-4
- Purity : >95% .
1. Anti-inflammatory Properties
Research indicates that (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaen-1-ol exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. This property suggests its potential use in treating inflammatory diseases.
2. Antioxidant Activity
The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage associated with various diseases including cancer and neurodegenerative disorders.
3. Neuroprotective Effects
Studies have highlighted the neuroprotective properties of this fatty alcohol. It has been shown to promote neuronal survival and function under stress conditions. This suggests its potential application in the treatment of neurodegenerative diseases such as Alzheimer's.
4. Cardiovascular Health
The compound may contribute to cardiovascular health by improving lipid profiles and reducing arterial inflammation. Its role in modulating cholesterol levels is an area of active research.
Case Study 1: Anti-inflammatory Mechanism
A study conducted on macrophages treated with (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaen-1-ol demonstrated a marked reduction in the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). The findings suggest that this compound can modulate inflammatory responses effectively.
Case Study 2: Neuroprotective Effects in Animal Models
In a rodent model of Alzheimer's disease, administration of (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaen-1-ol resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This indicates a promising therapeutic potential for neurodegenerative conditions.
Research Findings
Q & A
Q. How can researchers determine the optimal solubility and formulation stability of (14Z,17Z…)-dotriacontahexaen-1-ol for in vitro assays?
- Methodological Answer : Based on empirical solubility protocols, prepare a stock solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/ddH2O. For a 5 mg/mL working concentration, combine 100 µL of 50 mg/mL DMSO stock with 400 µL PEG300, 50 µL Tween-80, and 450 µL saline. If precipitation occurs, heat (≤50°C) or sonicate to resolubilize. Validate stability via HPLC or LC-MS to confirm compound integrity post-formulation .
Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity and purity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to verify Z-configuration of double bonds via coupling constants (e.g., J = 10–12 Hz for cis-olefins). High-resolution mass spectrometry (HRMS) can confirm molecular weight (theoretical m/z: 454.77 for C32H54O). Purity ≥95% should be validated via reverse-phase HPLC with UV detection at 210–220 nm (optimal for conjugated double bonds). Cross-reference with CAS-registered spectral data where available .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this polyunsaturated fatty alcohol across different cell models?
- Methodological Answer : Contradictions may arise from differences in cell membrane lipid composition or metabolic processing. Design comparative studies using isogenic cell lines (e.g., wild-type vs. phospholipase A2-knockout) to assess the role of enzymatic release from membranes. Quantify oxygenated metabolites (e.g., resolvins or protectins) via LC-MS/MS, as seen in DHA studies, to correlate bioactivity with specific metabolic pathways .
Q. What experimental designs are suitable for investigating its interaction with lipid rafts or membrane-bound receptors?
- Methodological Answer : Employ fluorescence anisotropy or Förster resonance energy transfer (FRET) with labeled analogs (e.g., BODIPY-tagged derivatives) to study membrane incorporation dynamics. Use atomic force microscopy (AFM) to visualize lipid raft modulation in synthetic bilayers. For receptor studies, combine surface plasmon resonance (SPR) with competitive binding assays against known ligands (e.g., ω-3 fatty acid receptors like GPR120) .
Q. How can a theoretical framework guide mechanistic studies of its role in neuroinflammatory pathways?
- Methodological Answer : Align with the "membrane lipid therapy" paradigm, which posits that polyunsaturated alcohols modulate membrane fluidity and receptor signaling. Test hypotheses using computational molecular dynamics (MD) simulations to predict interactions with inflammatory mediators (e.g., cyclooxygenase-2). Validate in vivo using transgenic models (e.g., zebrafish with fluorescent immune cells) to track real-time anti-inflammatory effects .
Data Analysis & Reproducibility
Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use factorial design to assess interactions between dose, formulation, and biological variables (e.g., sex-specific responses). For reproducibility, adhere to CONSORT-EHEALT guidelines by documenting secular variables (e.g., storage conditions, batch-specific purity) and reporting effect sizes with 95% confidence intervals .
Q. How can researchers ensure methodological rigor when replicating studies involving this compound?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:
- Synthesis : Publish full experimental details (e.g., catalyst ratios, reaction times) in supplementary materials.
- Characterization : Include NMR spectra, HRMS data, and purity certificates for all batches.
- Bioassays : Use internal standards (e.g., deuterated analogs) to normalize LC-MS/MS data and mitigate matrix effects .
Interdisciplinary Applications
Q. What chemical engineering strategies can improve the scalability of its synthesis without compromising stereochemical integrity?
- Methodological Answer : Optimize catalytic hydrogenation conditions (e.g., Lindlar catalyst for cis-selective alkyne reduction) and employ continuous-flow reactors to enhance yield. Monitor isomerization risks via in-line FTIR spectroscopy. For purification, use simulated moving bed (SMB) chromatography to separate geometric isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
